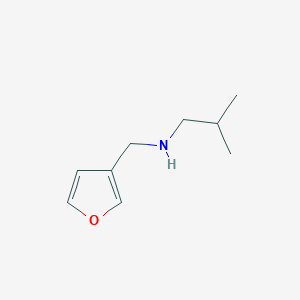
5-(4-Ethylphenyl)-2-hydroxypyridine, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Ethylphenyl)-2-hydroxypyridine (5-EP-2-HOPY) is an organic compound belonging to the family of pyridines, which are five-membered heterocyclic compounds. It is a colorless, crystalline solid with a melting point of 94-95°C and a boiling point of 212°C. 5-EP-2-HOPY has been widely used in scientific research for its unique properties, such as its solubility in both polar and non-polar solvents, its stability in a wide range of pH values, and its ability to form complexes with metal ions.
Mecanismo De Acción
The mechanism of action of 5-(4-Ethylphenyl)-2-hydroxypyridine, 95% is not fully understood. However, it is believed to act as a ligand, binding to metal ions and forming metal complexes. These metal complexes can then interact with other molecules, such as proteins, to modulate their function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Ethylphenyl)-2-hydroxypyridine, 95% are not well-understood. However, it has been shown to interact with metal ions, such as iron, and to form complexes with them. These complexes can then interact with other molecules, such as proteins, to modulate their function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 5-(4-Ethylphenyl)-2-hydroxypyridine, 95% in lab experiments is its solubility in both polar and non-polar solvents, which makes it easy to work with. Additionally, it is relatively stable in a wide range of pH values, which makes it suitable for a variety of experiments. However, it is important to note that 5-(4-Ethylphenyl)-2-hydroxypyridine, 95% is toxic and should be handled with care.
Direcciones Futuras
There are many potential future directions for research on 5-(4-Ethylphenyl)-2-hydroxypyridine, 95%. These include further investigation of its mechanism of action, its biochemical and physiological effects, and the potential applications of its metal complexes. Additionally, further research could be conducted on the synthesis of 5-(4-Ethylphenyl)-2-hydroxypyridine, 95% and its derivatives, as well as on the development of new methods for its purification and characterization. Finally, further research could be conducted on the potential toxicity of 5-(4-Ethylphenyl)-2-hydroxypyridine, 95% and its derivatives, as well as on the potential risks associated with its use in lab experiments.
Métodos De Síntesis
5-(4-Ethylphenyl)-2-hydroxypyridine, 95% can be synthesized through a number of methods, including the reaction of 4-ethylphenol with 2-hydroxy-1-pyridine-3-carboxaldehyde in the presence of a base, such as sodium hydroxide. This reaction produces a mixture of 5-(4-Ethylphenyl)-2-hydroxypyridine, 95% and 4-ethyl-2-hydroxy-1-pyridine-3-carboxaldehyde. The two compounds can be separated by column chromatography.
Aplicaciones Científicas De Investigación
5-(4-Ethylphenyl)-2-hydroxypyridine, 95% has been widely used in scientific research, particularly in the fields of medicinal chemistry and biochemistry. It has been used as a starting material for the synthesis of various biologically active compounds, such as anti-cancer agents, antifungal agents, and anti-inflammatory agents. Additionally, 5-(4-Ethylphenyl)-2-hydroxypyridine, 95% has been used to study the properties of metal complexes and to investigate the mechanism of action of various drugs.
Propiedades
IUPAC Name |
5-(4-ethylphenyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-2-10-3-5-11(6-4-10)12-7-8-13(15)14-9-12/h3-9H,2H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQHBQHQHZATJAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CNC(=O)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40671773 |
Source


|
| Record name | 5-(4-Ethylphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40671773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-5-(4-ethylphenyl)pyridine | |
CAS RN |
1111116-07-4 |
Source


|
| Record name | 5-(4-Ethylphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40671773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-Methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6341787.png)


![3-(Pyridin-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B6341810.png)

![tert-Butyl N-[2-(2H-1,3-benzodioxol-5-yl)-2-(hydroxyamino)ethyl]carbamate](/img/structure/B6341825.png)

![Ethyl 4-chloro-1H-pyrrolo[2,3-d]pyrimidine-2-carboxylate](/img/structure/B6341849.png)





